molecular formula C31H51N3O6 B13654483 N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt

N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt

Cat. No.: B13654483
M. Wt: 561.8 g/mol
InChI Key: BQERJWRZLXZNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt is a protected lysine derivative widely used in peptide synthesis. Its structure features:

  • Boc (tert-butoxycarbonyl) protection on the α-amino group.
  • Z (benzyloxycarbonyl) protection on the ε-amino group.
  • Dicyclohexylammonium (DCHA) as the counterion, enhancing solubility in organic solvents .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQERJWRZLXZNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of N-alpha-Boc-Nepsilon-Z-L-lysine Dicyclohexylammonium Salt

Detailed Synthetic Route

Starting Materials
  • L-lysine or its acid addition salt (e.g., lysine monohydrochloride)
  • Boc anhydride (di-tert-butyl dicarbonate) for Boc protection
  • Benzyloxycarbonyl chloride (Cbz-Cl) for Z protection
  • Dicyclohexylamine (DCHA) for salt formation
  • Suitable solvents: polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM)
  • Bases such as sodium bicarbonate or triethylamine for neutralization
Stepwise Procedure
Step Reaction Reagents & Conditions Notes
1 Protection of alpha-amino group L-lysine + Boc anhydride, base (e.g., NaHCO3), aqueous/organic biphasic system, 0–25°C Forms N-alpha-Boc-L-lysine
2 Protection of epsilon-amino group N-alpha-Boc-L-lysine + benzyloxycarbonyl chloride, base (e.g., NaHCO3 or triethylamine), organic solvent (e.g., DCM), 0–5°C Forms N-alpha-Boc-N-epsilon-Z-L-lysine
3 Salt formation N-alpha-Boc-N-epsilon-Z-L-lysine + dicyclohexylamine, solvent (e.g., ethanol or ethyl acetate), room temperature Forms dicyclohexylammonium salt, enhances crystallinity and purity
Reaction Mechanisms and Considerations
  • Boc Protection: The Boc group is introduced via reaction with di-tert-butyl dicarbonate, which selectively reacts with the more nucleophilic alpha-amino group under controlled pH and temperature to avoid side reactions.
  • Z Protection: The benzyloxycarbonyl chloride reacts preferentially with the epsilon-amino group after Boc protection of the alpha-amino group, facilitated by the differential nucleophilicity and steric environment.
  • Salt Formation: The free acid form of the protected lysine is neutralized with dicyclohexylamine to form a stable salt, improving solubility and handling.

Alternative Preparation via Schiff Base Intermediate

A patented method (WO2001027074A1) describes an alternative route involving a Schiff base intermediate with p-anisaldehyde to achieve differential protection with minimal impurities:

  • Formation of a Schiff base between lysine and p-anisaldehyde selectively protects one amino group.
  • Subsequent selective protection of the other amino group with Boc or Z groups.
  • Hydrolysis of the Schiff base regenerates the free amino group.
  • Final salt formation with dicyclohexylamine.

This method reduces impurity formation and facilitates purification.

Data Table of Key Physical and Chemical Properties

Property Data Notes
Molecular Formula C31H51N3O6 (including DCHA) Combined formula of protected lysine and dicyclohexylamine
Molar Mass 561.75 g/mol Calculated from molecular formula
Melting Point 154–156 °C Indicates purity and crystallinity
Boiling Point 587 °C at 760 mmHg High thermal stability
Specific Rotation (α) +8.2° (C=1% in ethanol) Optical activity confirming stereochemistry
Flash Point 308.8 °C Safety data
Vapor Pressure 1.26 × 10⁻¹⁴ mmHg at 25 °C Negligible volatility
Appearance White powder Typical physical form
Storage Condition 2–8 °C To maintain stability

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the amine or ester groups.

    Reduction: Reduction of the ester groups to alcohols or the amine to a secondary amine.

    Substitution: Nucleophilic substitution reactions at the amine or ester groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Oxidation products: Could include carboxylic acids or ketones.

    Reduction products: Alcohols or secondary amines.

    Substitution products: Depending on the nucleophile used, various substituted amines or esters.

Scientific Research Applications

Nα-Boc-Nε-Z-L-lysine dicyclohexylammonium salt is a versatile compound with significant applications in peptide synthesis, drug development, bioconjugation, and research on protein interactions . It is utilized in both peptide synthesis and pharmaceutical research .

Scientific Research Applications

  • Peptide Synthesis: Nα-Boc-Nε-Z-L-lysine dicyclohexylammonium salt serves as a protective group in peptide synthesis, enhancing the efficiency and selectivity of reactions, which is crucial for developing new pharmaceuticals . It can also serve as a key intermediate in peptide synthesis.
  • Drug Development: This compound plays a role in modifying amino acids, enabling researchers to create novel drug candidates with improved bioavailability and stability, particularly in cancer therapeutics . Its properties make it suitable for formulating new drugs, especially in the design of prodrugs that enhance bioavailability .
  • Bioconjugation: Nα-Boc-Nε-Z-L-lysine dicyclohexylammonium salt is employed in bioconjugation processes, facilitating the attachment of drugs to antibodies or other biomolecules, which can enhance targeted delivery in treatments . It allows researchers to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems .
  • Protein Engineering: The compound is used in modifying proteins to improve their stability and functionality, which is essential in therapeutic applications .
  • Research on Protein Interactions: It aids in studying protein-ligand interactions, providing insights into biological pathways and mechanisms that can lead to new therapeutic strategies .
  • Molecular Biology Techniques: It aids in various molecular biology techniques, including gene editing and expression studies, providing a versatile tool for scientists .

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with enzymes or receptors through:

    Hydrogen bonding: With active site residues.

    Hydrophobic interactions: With non-polar regions of proteins.

    Covalent bonding: If reactive groups are present.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C28H53N3O6 (Di-Boc variant) .
  • Molecular Weight : 527.75 g/mol (Di-Boc variant) .
  • Physical Form : White crystalline solid.
  • Melting Point : 139–143°C (Di-Boc variant) .

The Boc and Z groups provide orthogonal protection, enabling sequential deprotection during solid-phase peptide synthesis. Boc is acid-labile (removed with trifluoroacetic acid), while Z requires hydrogenolysis or strong acids (e.g., HBr/acetic acid) .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Groups Applications
This compound Not explicitly provided Likely C28H53N3O6·C12H23N ~600 (estimated) α-Boc, ε-Z Peptide synthesis, orthogonal deprotection
Nalpha,Nepsilon-Di-Boc-L-lysine dicyclohexylammonium salt 15098-69-8 C28H53N3O6·C12H23N 527.75 α-Boc, ε-Boc Sequential Boc deprotection strategies
Nalpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt 125323-99-1 C22H34N2O6·C12H23N 603.8 α-Boc, ε-isopropyl + Z (ambiguous configuration) Specialized peptide modifications
Boc-Dap(Boc)-OH·DCHA (Diaminopropionic acid derivative) 201472-68-6 C25H47N3O6 485.66 α-Boc, β-Boc Short-chain peptide analogs
N-Boc-3-(2-furyl)-L-alanine dicyclohexylammonium salt 331730-08-6 C24H40N2O5 436.59 α-Boc, furyl side chain Non-proteinogenic amino acid synthesis

Key Differences and Implications

Protecting Group Diversity: The Boc-Z lysine salt allows orthogonal deprotection, making it ideal for stepwise peptide elongation. In contrast, the Di-Boc lysine salt () requires identical deprotection conditions for both amino groups, limiting flexibility . However, the ambiguous nomenclature ("isopropyl-Nepsilon-Z") complicates structural clarity .

Amino Acid Backbone: Diaminopropionic acid (Dap) derivatives () have shorter carbon chains than lysine, affecting their role in peptide backbone spacing or mimicry . Furyl-alanine derivatives () incorporate aromatic heterocycles, enabling unique interactions in drug design .

Physical Properties: Melting Points: The Di-Boc lysine salt melts at 139–143°C , while selenoethionine dicyclohexylammonium salts () melt higher (154–155°C), reflecting differences in molecular rigidity . Solubility: DCHA salts generally improve organic-phase solubility, critical for solid-phase synthesis. However, bulkier protecting groups (e.g., Z) may reduce solubility compared to Boc .

Applications: The Boc-Z lysine salt is favored in complex peptide synthesis (e.g., branched or cyclic peptides). Phosphonic acid salts () serve in asymmetric catalysis, highlighting the versatility of DCHA salts beyond amino acids .

Biological Activity

N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt is a derivative of lysine, an essential amino acid that plays a critical role in protein synthesis and various biological functions. This compound is particularly notable for its applications in peptide synthesis and as a building block in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, properties, and potential applications in research and therapeutics.

  • Molecular Formula : C22H34N2O6
  • Molecular Weight : 603.8 g/mol
  • CAS Number : 125323-99-1
  • Physical Appearance : Typically appears as a white solid.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the protection of amino groups to prevent unwanted reactions during peptide synthesis. The process generally includes:

  • Protection of Amino Groups : The N-terminal amino group is protected using the Boc (tert-butoxycarbonyl) protecting group, while the side chain amino group is protected with a Z (benzyloxycarbonyl) protecting group.
  • Formation of Dicyclohexylammonium Salt : The final step involves converting the free base form into its dicyclohexylammonium salt form to enhance solubility and stability.

Peptide Synthesis

This compound is widely used as a building block in solid-phase peptide synthesis (SPPS). Its protective groups allow for selective coupling reactions without interference from other functional groups. This property is crucial for synthesizing complex peptides and proteins with high purity.

Enzyme Inhibition Studies

Recent studies have explored the role of lysine derivatives in enzyme inhibition. For instance, compounds similar to N-alpha-Boc-Nepsilon-Z-L-lysine have been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders or cancer.

Case Studies

  • Targeted Drug Delivery : Research has indicated that lysine derivatives can be utilized in the design of targeted drug delivery systems, particularly for cancer therapies. The ability to modify the lysine structure allows for conjugation with various therapeutic agents.
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties by interfering with viral replication processes. This suggests potential applications in developing antiviral drugs.

Data Table: Comparative Analysis of Lysine Derivatives

Compound NameMolecular WeightCAS NumberBiological Activity
N-alpha-Boc-Nepsilon-Z-L-lysine DCHA603.8 g/mol125323-99-1Peptide synthesis, enzyme inhibition
N-alpha-Boc-N-epsilon-Di-Boc-L-lysine527.75 g/mol15098-69-8Peptide synthesis
N-(phenylsulfonyl)-N-(cyanomethyl)-LysineVariesVariesAntiviral activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt, and how do structural modifications influence its stability?

  • Methodology : The compound is typically synthesized via sequential Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) protections on the α- and ε-amino groups of L-lysine, followed by salt formation with dicyclohexylamine. Key steps include:

  • Amino Protection : Use Boc-anhydride for α-amine protection under mildly basic conditions (pH 8–9) .
  • Selective ε-Amine Protection : Introduce the Z-group via benzyl chloroformate in a biphasic solvent system (e.g., dioxane/water) to avoid cross-reactivity .
  • Salt Formation : React the free carboxylic acid with dicyclohexylamine in polar aprotic solvents (e.g., THF) to enhance solubility and crystallinity .
    • Stability Considerations : The dicyclohexylammonium counterion improves solubility in organic solvents and reduces hygroscopicity, critical for long-term storage .

Q. How can researchers address challenges in purifying this compound, particularly slow filtration or gelation during isolation?

  • Issue : Gel-like precipitates or slow filtration often arise from poor crystal formation or high solvent viscosity .
  • Solutions :

  • Solvent Optimization : Use ethanol/water mixtures (3:1 v/v) to promote crystallization .
  • Acid Selection : Replace strong acids (e.g., HCl) with weaker acids (e.g., citric acid) to avoid amorphous precipitates .
  • Filtration Aids : Incorporate Celite® or cellulose to accelerate filtration rates .

Advanced Research Questions

Q. How can contradictory solubility data for dicyclohexylammonium salts in peptide synthesis be resolved?

  • Case Study : Discrepancies in solubility profiles (e.g., polar vs. nonpolar solvents) may stem from variations in counterion stoichiometry or residual solvents .
  • Analytical Approaches :

  • NMR Titration : Confirm salt stoichiometry using 1H^1 \text{H}-NMR to detect dicyclohexylamine protons (δ 1.0–2.5 ppm) .
  • Karl Fischer Titration : Quantify residual water content, which impacts solubility in anhydrous reaction conditions .
    • Mitigation : Pre-dry the compound under high vacuum (<0.1 mbar) at 40°C for 24 hours prior to use .

Q. What strategies optimize the use of this compound in solid-phase peptide synthesis (SPPS) with conflicting coupling efficiency reports?

  • Challenge : Inconsistent coupling yields may result from steric hindrance due to the bulky Z-group or incomplete Boc deprotection .
  • Optimization :

  • Deprotection Protocol : Use 30% TFA in DCM (v/v) for 20 minutes to ensure complete Boc removal without side reactions .
  • Coupling Agents : Employ HATU/DIPEA in DMF for ε-amine activation, which minimizes steric interference compared to HOBt-based methods .
    • Validation : Monitor coupling efficiency via Kaiser test or LC-MS analysis of truncated sequences .

Q. How does the dicyclohexylammonium counterion influence the compound’s performance in enzymatic assays compared to other salts (e.g., sodium or TFA salts)?

  • Comparative Analysis :

PropertyDicyclohexylammonium SaltSodium SaltTFA Salt
Solubility in DMFHighModerateHigh
HygroscopicityLowHighVery High
Enzyme Inhibition RiskLow (non-ionic)LowHigh (TFA anions)
  • Mechanistic Insight : The non-ionic nature of dicyclohexylammonium minimizes interference with enzyme active sites, making it preferable for kinase or protease assays .

Methodological Notes for Data Interpretation

  • Handling Contradictions : Cross-validate results using orthogonal techniques (e.g., HPLC for purity, MALDI-TOF for mass confirmation) when literature data conflict .
  • Scale-Up Considerations : For large-scale synthesis, replace batch crystallization with continuous-flow reactors to improve yield and reduce gelation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.